molecular formula C13H16N2O4S B2792554 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide CAS No. 571926-51-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide

Cat. No.: B2792554
CAS No.: 571926-51-7
M. Wt: 296.34
InChI Key: LBBMCHVTMHPTFR-UHFFFAOYSA-N
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Description

The compound is a derivative of isothiazole, which is a type of heterocyclic compound . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a 5-membered ring that includes an unsaturated bond and an S-N bond . The compound also seems to contain an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. Isothiazoles can undergo a variety of reactions, including oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. For example, the compound 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide has a molecular weight of 211.2 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, the compound 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(2-methylpropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9(2)7-14-12(16)8-15-13(17)10-5-3-4-6-11(10)20(15,18)19/h3-6,9H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBMCHVTMHPTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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